![molecular formula C33H60O10 B121193 Nonoxynol-9 CAS No. 14409-72-4](/img/structure/B121193.png)
Nonoxynol-9
Overview
Description
Tergitol NP-9 is a tergitol polymer consisting of nonylbenzene with a nine-membered poly(ethylene glycol) moiety attached at position 4. It has a role as a nonionic surfactant and a contraceptive drug.
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Mechanism of Action
Target of Action
The primary target of Nonoxynol-9 is the sperm cell . As a spermicide, it acts by damaging the sperm cell membrane, causing the sperm to be immobilized .
Mode of Action
This compound interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Biochemical Pathways
This compound triggers apoptosis in endometrial explants, mediated upstream via FAS and FASLG, followed by CASP3 activation leading to final cell death . It appears that other factors besides caspases are also involved in the this compound-induced apoptosis .
Pharmacokinetics
This compound exhibits rapid absorption and elimination . The mean peak concentration is 4.87 ± 0.37 ng/mL at 1 hour post-administration . The plasma concentration decreases rapidly and is eliminated with a terminal half-life of 1.45 ± 0.07 hours .
Result of Action
The primary result of this compound’s action is the immobilization and death of sperm cells . This prevents the sperm from reaching an egg, thereby preventing fertilization and pregnancy .
Action Environment
The effectiveness of this compound can be influenced by the frequency of use and the user’s risk for HIV/STIs .
Biological Activity
Nonoxynol-9 (N-9) is a nonionic surfactant commonly used as a spermicide and a potential microbicide for preventing sexually transmitted infections (STIs). Its biological activity encompasses a range of effects on vaginal flora, sperm function, and potential implications for reproductive health. This article reviews the current understanding of N-9's biological activity based on diverse research findings, including data tables and case studies.
This compound exerts its biological effects primarily through its surfactant properties, which disrupt cell membranes. This mechanism is particularly relevant in its role as a spermicide, where it immobilizes sperm and alters their functional capabilities. Studies indicate that N-9 affects various sperm parameters, including motility and penetration ability.
Effects on Vaginal Microflora
Research has shown that the use of N-9 can lead to alterations in the vaginal microbiome. A study evaluating long-term N-9 users found minimal disruptions in vaginal ecology; however, there were dose-dependent increases in the prevalence of certain anaerobic bacteria and bacterial vaginosis (BV) indicators. The odds ratios for these associations were significant, indicating that higher concentrations and frequency of use could increase the risk of BV (OR 2.3 for BV) .
Table 1: Effects of this compound on Vaginal Flora
Microbial Group | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|
Anaerobic Gram-negative rods | 2.4 | 1.1 – 5.3 |
H₂O₂-negative Lactobacilli | 2.0 | 1.0 – 4.1 |
Bacterial Vaginosis | 2.3 | 1.1 – 4.7 |
Sperm Function and Toxicity
N-9 has been shown to significantly impair sperm function. A systematic review indicated that treatment with N-9 resulted in decreased progressive motility and reduced penetration distances in cervical mucus . The compound was also found to damage sperm structures, including the acrosome and mitochondria, leading to decreased physiological activities such as superoxide dismutase activity.
Table 2: Impact of this compound on Sperm Parameters
Parameter | Effect |
---|---|
Progressive Motility | Decreased |
Penetration Distance | Shortened |
Acrosome Integrity | Damaged |
Mitochondrial Function | Inhibited |
Clinical Studies and Efficacy
Clinical trials assessing the contraceptive efficacy of N-9 have reported pregnancy rates comparable to other contraceptive methods. For instance, one study found a six-month pregnancy probability of approximately 12% for women using N-9 . However, N-9 has not demonstrated effectiveness in preventing STIs such as gonorrhea or chlamydia .
Safety Profile
The safety assessment of N-9 indicates that it does not significantly elevate the incidence of cervical lesions or epithelial disruption when used as directed . However, some studies have reported adverse effects such as vaginal irritation and inflammation, particularly at higher concentrations .
Case Studies
A notable case study highlighted the differential antibacterial activity of N-9 against various pathogens. While it was effective against certain strains of Gardnerella vaginalis, it showed limited activity against uropathogenic bacteria . This suggests that while N-9 can alter microbial populations, it may also inadvertently promote the colonization of resistant strains.
Scientific Research Applications
Spermicidal Activity
N-9 is predominantly used as a spermicide in various contraceptive products, including gels, films, and condoms. Its primary mechanism involves disrupting sperm motility and function.
Research Findings
A systematic review highlighted that N-9 significantly reduces sperm motility and alters sperm structure. In clinical trials, treatment with N-9 resulted in decreased percentages of progressive motile sperm and shortened penetration distances within cervical mucus . Additionally, studies indicated that while N-9 is effective as a spermicide, it may also cause cellular damage to sperm organelles such as the acrosome and mitochondria .
Case Study: Tolerability in Condoms
A pilot study assessed the tolerability of various concentrations of N-9 in condom lubricants among female participants. The results showed no significant correlation between the concentration of N-9 and reported symptoms of genital inflammation. However, higher doses were associated with increased leukocyte counts in vaginal smears . This suggests that while N-9 is generally well-tolerated, further studies are needed to evaluate its long-term effects on vaginal health.
Impact on Vaginal Flora
The use of N-9 has been scrutinized for its potential effects on the vaginal microbiome. Research indicates that while many users experience minimal disruptions to their vaginal ecology, there is evidence of dose-dependent effects leading to increased risks of bacterial vaginosis and changes in microbial populations .
Study Insights
In a study analyzing long-term use of N-9, researchers found that increased exposure correlated with a rise in anaerobic gram-negative rods and other harmful bacteria . These findings underscore the necessity for careful consideration regarding the frequency and dosage of N-9-containing products.
Forensic Applications
N-9 has also found applications in forensic science, particularly in sexual assault investigations. The compound can be detected in biological samples and serves as trace evidence linking suspects to crimes.
Forensic Methodology
Recent advancements in forensic analysis techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), have enabled rapid identification of lubricant residues, including N-9. This method allows for immediate processing of samples without compromising their integrity . The identification of such trace evidence can significantly enhance the prosecution rates in sexual assault cases by corroborating victim accounts.
Controversies Surrounding HIV Transmission
Despite its applications as a contraceptive agent, N-9 has been implicated in potentially increasing the risk of HIV transmission. Some studies suggest that repeated use may lead to vaginal inflammation, which could facilitate HIV entry into host cells . This paradox has led to warnings regarding the use of N-9 for STI prevention.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNMEQMRUMQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858720 | |
Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW LIQUID. | |
Record name | Nonoxynol-9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
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Record name | NONOXYNOL-9 | |
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Boiling Point |
250 °C | |
Record name | NONOXYNOL-9 | |
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Flash Point |
197 °C (closed cup), 197 °C c.c. | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
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Solubility |
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
For Igepol CO-630: 1.06 at 25 °C/4 °C | |
Record name | Nonoxynol-9 | |
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Vapor Density |
Relative vapor density (air = 1): >1 | |
Record name | NONOXYNOL-9 | |
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Mechanism of Action |
Nonoxynol-9 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm. The sperm membranes are lysed; the acrosome, neck and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death. | |
Record name | Nonoxynol-9 | |
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Color/Form |
Almost colorless liquid | |
CAS No. |
14409-72-4, 26571-11-9, 26027-38-3 | |
Record name | Nonaethylene glycol p-nonylphenyl ether | |
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Record name | Nonoxynol-9 | |
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Record name | Nonoxynol-9 | |
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Record name | Nonoxynol-9 | |
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Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |
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Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nonoxynol-9 | |
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Melting Point |
6 °C | |
Record name | NONOXYNOL-9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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